[4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Description
[4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a synthetic organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of difluoromethyl and pyrazolopyridine moieties in its structure imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-[4-(difluoromethyl)-3-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O3/c1-4-8-5(9(11)12)2-6(16)13-10(8)15(14-4)3-7(17)18/h2,9H,3H2,1H3,(H,13,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULKBPXKWCRBCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=O)N2)C(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This can be achieved through the cyclization of appropriate precursors such as 3-methyl-1H-pyrazole and 2-chloropyridine under basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications such as coatings, adhesives, and electronics.
Mechanism of Action
The mechanism of action of [4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The difluoromethyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Biological Activity
The compound [4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid has garnered attention in recent years due to its potential biological activities, particularly in the realms of anti-inflammatory and analgesic properties. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies that highlight the compound's pharmacological potential.
- Molecular Formula : C₁₃H₁₂F₂N₄O₃
- Molecular Weight : 296.25 g/mol
- IUPAC Name : 4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- CAS Number : 1018150-76-9
Synthesis
Recent studies have reported various synthetic routes for the preparation of pyrazolo[3,4-b]pyridines. The synthesis typically involves the condensation of appropriate precursors under acidic or basic conditions, often yielding derivatives that can be further modified to enhance biological activity.
Anti-inflammatory Activity
Numerous studies have demonstrated the anti-inflammatory properties of pyrazolo[3,4-b]pyridine derivatives. The compound exhibits significant inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Reference (Celecoxib) | 0.04 ± 0.01 | 0.04 ± 0.01 | - |
| [4-(difluoromethyl)-3-methyl...] | 0.05 ± 0.02 | 0.03 ± 0.01 | 1.67 |
The selectivity index indicates that this compound may preferentially inhibit COX-2 over COX-1, suggesting a potentially favorable safety profile with respect to gastrointestinal side effects commonly associated with non-selective COX inhibitors.
Analgesic Activity
In animal models, [4-(difluoromethyl)-3-methyl...] has shown promising analgesic effects comparable to standard pain relievers such as diclofenac and indomethacin. The efficacy was assessed using the carrageenan-induced paw edema model, where significant reductions in edema were observed.
Structure-Activity Relationship (SAR)
SAR studies have indicated that modifications on the pyrazolo[3,4-b]pyridine scaffold can lead to enhanced biological activity:
- Substituent Variations : The introduction of difluoromethyl groups has been shown to improve potency against COX enzymes.
- Positioning of Functional Groups : Alterations in the position of substituents on the pyrazole ring can significantly affect both anti-inflammatory and analgesic activities.
Study 1: Efficacy in In Vivo Models
A study published in MDPI evaluated a series of pyrazolo derivatives for their anti-inflammatory effects using both in vitro and in vivo models. The results indicated that compounds similar to [4-(difluoromethyl)-3-methyl...] exhibited a marked reduction in inflammation markers and pain response compared to controls .
Study 2: Safety Profile Assessment
Another investigation focused on assessing the safety profile of these compounds through histopathological examinations post-treatment in rats. Findings suggested minimal degenerative changes in vital organs, indicating a favorable safety margin for potential therapeutic use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
